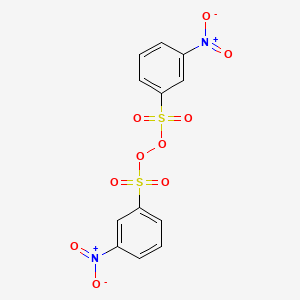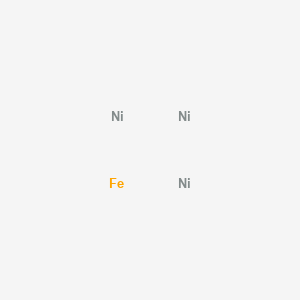![molecular formula C11H16N2O B14724134 N-[4-(Dimethylamino)phenyl]-N-methylacetamide CAS No. 5369-36-8](/img/structure/B14724134.png)
N-[4-(Dimethylamino)phenyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Dimethylamino)phenyl]-N-methylacetamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-N-methylacetamide typically involves the reaction of 4-(dimethylamino)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(Dimethylamino)aniline+Acetic Anhydride→this compound+Acetic Acid
The reaction is usually conducted at a temperature range of 50-60°C, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)phenyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[4-(Dimethylamino)phenyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in biochemical assays and as a fluorescent probe in imaging studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to participate in electron transfer reactions, making it an effective reagent in various chemical processes. The compound can also interact with biological macromolecules, influencing their structure and function through non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Similar in structure but lacks the acetamide group.
N,N-Dimethylacetamide: Contains the acetamide group but lacks the dimethylamino phenyl ring.
4-Dimethylaminobenzaldehyde: Contains the dimethylamino phenyl ring but has an aldehyde group instead of an acetamide group.
Uniqueness
N-[4-(Dimethylamino)phenyl]-N-methylacetamide is unique due to the presence of both the dimethylamino group and the acetamide group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds.
Properties
CAS No. |
5369-36-8 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C11H16N2O/c1-9(14)13(4)11-7-5-10(6-8-11)12(2)3/h5-8H,1-4H3 |
InChI Key |
XZKXXWPRXPQCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)

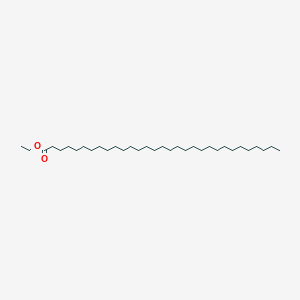
![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
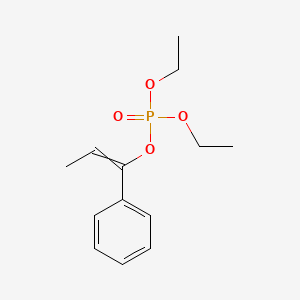
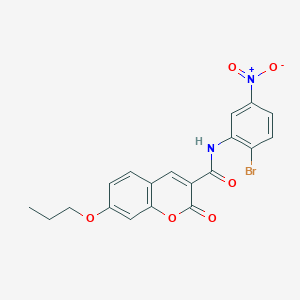
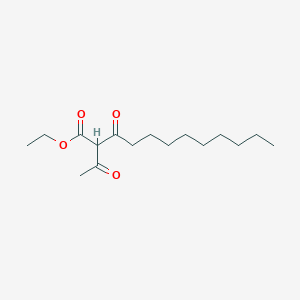
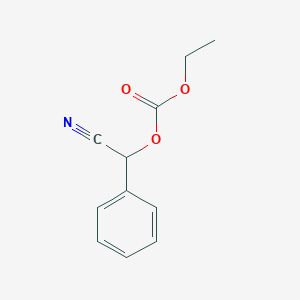

![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)
